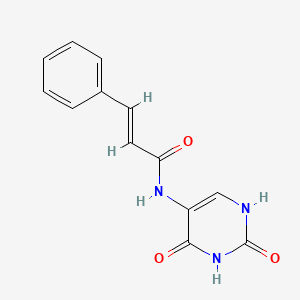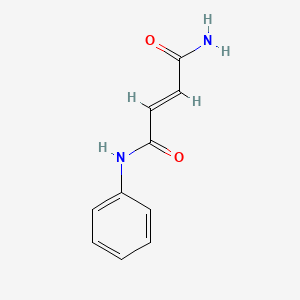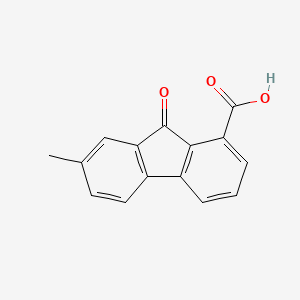
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is a chemical compound that belongs to the class of fluorene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. For example, some derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Others have been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, they can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. They can also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and contribute to cancer invasion and metastasis. Moreover, some derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid have been found to induce autophagy, a cellular process that promotes the degradation of damaged organelles and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives in lab experiments is their relatively simple synthesis method. They are also stable under normal laboratory conditions and can be easily stored. However, their low solubility in water can limit their use in some experiments. Moreover, the biological activities of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid derivatives can vary depending on the substitution pattern and functional groups attached to the molecule, making it challenging to predict their biological effects.
Orientations Futures
There are several future directions for the research on 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives. One direction is to synthesize more derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of the compounds in more detail, including their interactions with specific targets in cells. Moreover, the potential applications of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid in material science, such as the synthesis of fluorescent dyes and polymers, can also be explored.
Méthodes De Synthèse
The synthesis of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid can be achieved through various methods, including the Friedel-Crafts acylation of fluorene with acetic anhydride and subsequent oxidation with chromic acid. Another method involves the reaction of 9H-fluorene-1-carboxylic acid with methyl magnesium bromide, followed by oxidation with Jones reagent. The yield of the synthesis process varies depending on the method used, ranging from 40% to 70%.
Applications De Recherche Scientifique
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, anticancer, and antimicrobial activities. Researchers have synthesized a series of derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and evaluated their biological activities. Some of the derivatives have shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and killing bacteria.
Propriétés
IUPAC Name |
7-methyl-9-oxofluorene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-10-3-2-4-11(15(17)18)13(10)14(16)12(9)7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCEQWXUDQEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-9-oxo-9H-fluorene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

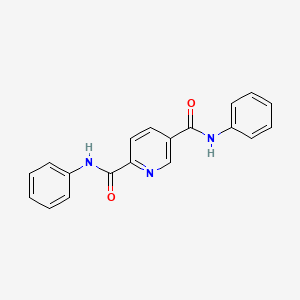
![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)
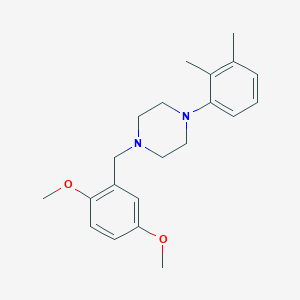
![2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
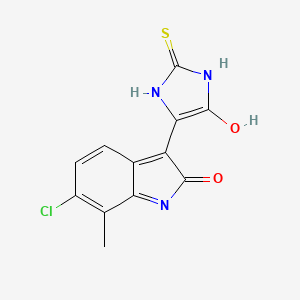

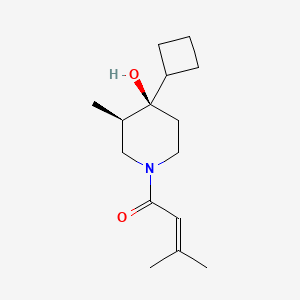
![methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5637597.png)
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)
